5-Methoxy-2-methylaniline
Overview
Description
5-Methoxy-2-methylaniline, also known as 2-Methoxy-5-methylaniline, is an aromatic amine . It is extensively utilized as intermediates in the synthesis of rubbers, plastics, dyes, etc . It is also present as contaminants in commercial hair dye samples .
Synthesis Analysis
2-Methoxy-5-methylaniline has been used in the synthesis of 4-(4-Amino-5-methoxy-2-methylphenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid . It has also been used to analyse the application of polymeric ionic liquids as selective solid-phase microextraction sorbent coatings for the analysis of genotoxic impurities and structurally alerting compounds such as alkyl halides and aromatics .Molecular Structure Analysis
The molecular formula of this compound is C8H11NO . Its molecular weight is 137.18 g/mol . The IUPAC name for this compound is this compound .Chemical Reactions Analysis
2-Methoxy-5-methylaniline is extensively utilized as intermediates in the synthesis of rubbers, plastics, dyes, etc . It may be used as an analytical standard for the determination of the analyte in wastewater, textiles, and commercial hair dye samples by various chromatography techniques .Physical And Chemical Properties Analysis
This compound is a white to gray to tan crystalline powder . It has a melting point of 43-46 °C and a boiling point of 253°C . It has a density of 1.0630 (rough estimate) and a refractive index of 1.5647 (estimate) . It is slightly soluble in water .Scientific Research Applications
5-Methoxy-2-methylaniline is a versatile compound that has been used in a variety of scientific research applications. It has been used as a model compound in studies of the mechanism of action of monoamine oxidase (MAO) and other enzymes, as well as in studies of the pharmacology of drugs and neurotransmitters. It has also been used as a reagent in organic synthesis, and as a fluorescent probe in biological systems. In addition, this compound has been used as an electrochemical sensing material for the detection of various analytes, including dopamine, serotonin, and other neurotransmitters.
Mechanism of Action
Target of Action
5-Methoxy-2-methylaniline, also known as 6-Methyl-m-anisidine , is a type of aromatic amineAromatic amines are generally known to interact with various biological targets, including enzymes and receptors, and play a crucial role in the synthesis of rubbers, plastics, dyes, etc .
Mode of Action
It’s known that it was used in the preparation of n-(5-methoxy-2-methylphenyl)acetamide . This suggests that it can participate in amide bond formation reactions, which are common in biochemistry and often involved in drug action.
Biochemical Pathways
Aromatic amines like this compound are often involved in various chemical reactions, including nitration, conversion from the nitro group to an amine, and bromination .
Result of Action
It’s known that aromatic amines can be environmental pollutants and are considered human carcinogens . This suggests that exposure to such compounds could potentially lead to harmful effects at the molecular and cellular levels.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-Methoxy-2-methylaniline in laboratory experiments is its low cost and availability. It is a relatively simple compound to synthesize, and is widely available from chemical suppliers. One limitation of this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments. In addition, the compound can be toxic in high doses, and should be handled with care.
Future Directions
The future of 5-Methoxy-2-methylaniline research is promising. Future studies should focus on further elucidating the mechanism of action of the compound, as well as exploring its potential therapeutic applications. In addition, this compound could be further explored as an electrochemical sensing material, as well as a reagent in organic synthesis. Finally, further research should be conducted to explore the biochemical and physiological effects of the compound in both in vitro and in vivo studies.
Safety and Hazards
5-Methoxy-2-methylaniline is harmful if swallowed. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection. If inhaled, the victim should be removed to fresh air and kept at rest in a position comfortable for breathing .
properties
IUPAC Name |
5-methoxy-2-methylaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPJXLEZOFUNGNZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20198897 | |
Record name | 5-Methoxy-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
50868-72-9 | |
Record name | 5-Methoxy-2-methylaniline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50868-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-5-methoxyaniline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050868729 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 50868-72-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=229308 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Methoxy-o-toluidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20198897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-methoxy-o-toluidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.634 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2-Methyl-5-methoxyaniline | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98CG6GH37M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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